Morpholino(1-tosylpyrrolidin-2-yl)methanone
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Overview
Description
This compound is characterized by the presence of a morpholine ring and a tosyl group attached to a pyrrolidine ring, making it a unique structure with various functional groups that contribute to its reactivity and biological properties.
Mechanism of Action
Target of Action
Morpholino(1-tosylpyrrolidin-2-yl)methanone is a novel compound that has been synthesized for its potential biological properties Similar morpholine derivatives have been found to inhibit tubulin polymerization, suggesting that tubulin could be a potential target .
Mode of Action
It is known that morpholine derivatives can interact with their targets, such as tubulin, and inhibit their function . This interaction can lead to changes in the cellular processes that these targets are involved in.
Biochemical Pathways
If tubulin is indeed a target, the compound could affect the microtubule dynamics and cell division processes .
Result of Action
If the compound does inhibit tubulin polymerization, it could potentially lead to cell cycle arrest and apoptosis .
Biochemical Analysis
Biochemical Properties
Morpholino(1-tosylpyrrolidin-2-yl)methanone is an uncharged molecule that blocks sites on RNA . It is specific, soluble, non-toxic, stable, and effective as an antisense reagent . It targets a wide range of RNA targets for outcomes such as blocking translation, modifying splicing of pre-mRNA, inhibiting miRNA maturation and activity, as well as less common biological targets and diagnostic applications .
Cellular Effects
Once introduced into cells, this compound freely diffuses between the cytosol and nuclear compartments and binds complementary sequences of RNA . It has been used as a gene knockdown reagent in cell cultures and in various organisms, including animals, bacteria, protists, plants, and fungi .
Molecular Mechanism
This compound can block ribosome assembly and stop translation of a protein from an mRNA . It can bind splice junctions and deny access to the small nuclear Ribonuclear Proteins (snRNPs) that mark the junctions for spliceosomes, altering splicing . It can also bind to precursors of miRNA, inhibiting the maturation of the miRNA, and bind to mature miRNA, inhibiting the activity of the miRNA .
Temporal Effects in Laboratory Settings
The effects of this compound are either transient, generally lasting several days after dosing with antisense, or are long-term, depending on continued production of knockdown RNA in cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific threshold effects, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.
Transport and Distribution
This compound freely diffuses between the cytosol and nuclear compartments once introduced into cells . The specific transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not mentioned in the available literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino(1-tosylpyrrolidin-2-yl)methanone typically involves the reaction of morpholine with 1-tosylpyrrolidine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Morpholino(1-tosylpyrrolidin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles like amines or thiols replace the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products where the tosyl group is replaced by other functional groups .
Scientific Research Applications
Morpholino(1-tosylpyrrolidin-2-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Morpholino(1-tosylpyrrolidin-2-yl)methanone: shares structural similarities with other morpholine and pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the morpholine ring and the tosyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-13-4-6-14(7-5-13)23(20,21)18-8-2-3-15(18)16(19)17-9-11-22-12-10-17/h4-7,15H,2-3,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALZCZBOOSXIST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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